Docosane, 1,22-dichloro-

Description

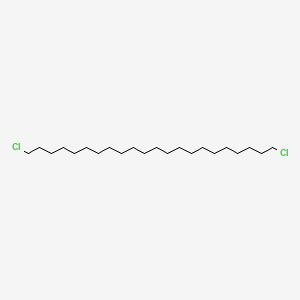

1,22-Dichlorodocosane is a chlorinated derivative of docosane (C₂₂H₄₆), a straight-chain alkane with 22 carbon atoms. In this compound, two hydrogen atoms at the terminal positions (C-1 and C-22) are replaced by chlorine atoms, resulting in the molecular formula C₂₂H₄₄Cl₂. While docosane itself is a naturally occurring hydrocarbon found in plant essential oils and hydrosols (e.g., olive leaves ), 1,22-dichlorodocosane is likely a synthetic compound. Its applications are speculative but may include roles as an intermediate in organic synthesis or industrial surfactants due to its amphiphilic structure.

Properties

IUPAC Name |

1,22-dichlorodocosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44Cl2/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24/h1-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRYHRCVRFIUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCCCl)CCCCCCCCCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20604307 | |

| Record name | 1,22-Dichlorodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90600-92-3 | |

| Record name | 1,22-Dichlorodocosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20604307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Docosane, 1,22-dichloro- typically involves the chlorination of docosane. This can be achieved through a free radical halogenation reaction, where docosane is exposed to chlorine gas under ultraviolet light or heat. The reaction proceeds as follows:

C22H46+Cl2→C22H44Cl2+H2

Industrial Production Methods: Industrial production of Docosane, 1,22-dichloro- follows similar principles but on a larger scale. The process involves the controlled chlorination of docosane in a reactor, with careful monitoring of reaction conditions to ensure the selective chlorination at the desired positions. The product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Docosane, 1,22-dichloro- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to docosane by removing the chlorine atoms.

Oxidation Reactions: The compound can be oxidized to form chlorinated alcohols or carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

Substitution Reactions: Products include various substituted docosanes depending on the nucleophile used.

Reduction Reactions: The major product is docosane.

Oxidation Reactions: Products include chlorinated alcohols or carboxylic acids.

Scientific Research Applications

Chemistry: Docosane, 1,22-dichloro- is used as a model compound in studies of chlorinated hydrocarbons and their reactivity. It serves as a reference for understanding the behavior of similar compounds in various chemical reactions.

Biology and Medicine: Research on chlorinated hydrocarbons like Docosane, 1,22-dichloro- includes their potential biological activity and toxicity. Studies focus on their effects on living organisms and their potential use in pharmaceuticals.

Industry: In the industrial sector, Docosane, 1,22-dichloro- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in lubricants, coatings, and other chemical products.

Mechanism of Action

The mechanism of action of Docosane, 1,22-dichloro- involves its interaction with various molecular targets. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The pathways involved in its action depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,22-dichlorodocosane with compounds cited in the evidence, focusing on molecular structure, physical properties, and applications.

Docosane (n-Docosane)

- Molecular Formula : C₂₂H₄₆

- CAS No.: 629-97-0

- Properties: A saturated alkane with a melting point of ~44°C and boiling point of ~369°C. Non-polar, hydrophobic, and found naturally in olive leaf essential oils .

- Comparison :

- 1,22-Dichlorodocosane is expected to have a higher molecular weight (428.4 g/mol vs. 310.6 g/mol for docosane) and density due to chlorine substitution.

- The terminal chlorine atoms may reduce symmetry, lowering the melting point compared to docosane. However, increased polarity could enhance solubility in polar solvents.

Docosanoic Acid

- Molecular Formula : C₂₂H₄₄O₂

- CAS No.: 112-85-6

- Properties : A long-chain fatty acid with a carboxylic acid group. Used in lubricants and surfactants.

- Comparison: Unlike 1,22-dichlorodocosane, docosanoic acid is highly polar due to its -COOH group, enabling solubility in alkaline solutions. Reactivity diverges significantly: docosanoic acid undergoes esterification or saponification, while 1,22-dichlorodocosane may participate in nucleophilic substitution reactions.

2,6-Dichloroquinoline

- Molecular Formula : C₉H₅Cl₂N

- CAS No.: 1810-72-6

- Properties : An aromatic heterocyclic compound used in pharmaceuticals and agrochemicals.

- Comparison: The aromatic quinoline backbone of 2,6-dichloroquinoline contrasts sharply with the aliphatic chain of 1,22-dichlorodocosane. Chlorine atoms in 2,6-dichloroquinoline enhance electrophilic substitution reactivity, whereas in 1,22-dichlorodocosane, they influence steric effects and hydrophobicity.

2,6-Dichloro-indophenol

- Molecular Formula: C₁₂H₇Cl₂NO₂

- Applications : A redox indicator in biochemical assays .

- Comparison: The conjugated indophenol system allows for colorimetric applications, unlike the non-aromatic 1,22-dichlorodocosane. Chlorine positions in indophenol stabilize resonance structures, while in 1,22-dichlorodocosane, they primarily modify physical properties.

Table 1: Key Properties of Compared Compounds

Research Findings and Limitations

- Gaps in Evidence: No direct studies on 1,22-dichlorodocosane were identified in the provided materials. Comparisons rely on structural analogs and general chlorination trends.

- Industrial Relevance : Chlorinated alkanes are typically used as plasticizers or flame retardants, but specific data for 1,22-dichlorodocosane remains unconfirmed.

Biological Activity

Docosane, 1,22-dichloro- is a chlorinated hydrocarbon that has garnered attention for its potential biological activity and toxicity. This compound is synthesized through the chlorination of docosane, typically involving free radical halogenation under controlled conditions. Understanding its biological effects is crucial for evaluating its safety and potential applications in various fields, including pharmaceuticals and industrial chemistry.

Chemical Structure and Synthesis

Docosane, 1,22-dichloro- is characterized by the presence of two chlorine atoms at the 1 and 22 positions of a 22-carbon alkane chain (docosane). The synthesis process can be summarized as follows:

This reaction is typically conducted in the presence of ultraviolet light or heat to facilitate the chlorination process. The resulting compound can undergo several types of chemical reactions, including substitution, reduction, and oxidation.

Biological Activity

Research into the biological activity of chlorinated hydrocarbons like Docosane, 1,22-dichloro- has revealed several important findings:

- Toxicity : Chlorinated compounds are often associated with significant toxicity. Studies indicate that similar compounds can act as irritants to skin and mucous membranes and may have chronic toxic effects on animals when exposed over prolonged periods .

- Mechanism of Action : The biological activity of Docosane, 1,22-dichloro- is thought to involve its interaction with nucleophilic sites in biological molecules. This can lead to covalent bond formation, altering the function of proteins and other biomolecules.

Table 1: Summary of Biological Activities

Case Studies

Several studies provide insights into the biological impact of chlorinated hydrocarbons:

- Chronic Exposure Studies : Research has shown that exposure to chlorinated compounds can lead to liver toxicity and carcinogenesis in animal models. For instance, compounds like 1,2-dichloroethane have been linked to liver damage and are classified as potential carcinogens .

- Aquatic Toxicity : In aquatic environments, chlorinated hydrocarbons have demonstrated significant toxicity to marine organisms. For example, studies using Artemia salina (brine shrimp) have indicated that certain chlorinated compounds can lead to high mortality rates in exposed populations .

- Pharmacological Evaluations : Investigations into the pharmacological properties of similar compounds suggest potential antimicrobial and cytotoxic activities. For instance, halogenated derivatives have shown promising results against various microbial strains in vitro .

Q & A

Basic: What experimental designs are optimal for synthesizing 1,22-dichlorodocosane and optimizing reaction yields?

Methodological Answer:

- Pre-experimental designs (e.g., one-shot case studies) can screen preliminary reaction conditions (e.g., solvent polarity, temperature) to identify viable pathways .

- Factorial designs allow systematic manipulation of variables (e.g., catalyst loading, reaction time) to isolate factors influencing yield. For example, a 2×2 factorial design could test combinations of temperature (low vs. high) and catalyst type (Lewis acid vs. organometallic) .

- Quasi-experimental designs (e.g., non-equivalent control groups) compare yields under modified conditions (e.g., microwave-assisted vs. traditional heating) while controlling for confounding variables like purity of starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.